Direct Anticholinesterase Potency of Isodimethoate vs. Omethoate on Human Erythrocyte AChE
Isodimethoate demonstrates direct anticholinesterase activity with a bimolecular rate constant (k_i) of 2.3 × 10^3 M⁻¹ min⁻¹ against human red blood cell AChE at pH 7.4 and 37°C [1]. This potency is reported as 'somewhat higher' than that observed for omethoate, the primary active metabolite of dimethoate generated via CYP450-mediated oxidation [2]. In contrast, the parent compound dimethoate (P=S form) requires metabolic activation and exhibits a substantially lower intrinsic inhibitory rate constant, on the order of 10^2 M⁻¹ min⁻¹ or less for the active oxon form in various species [3].
| Evidence Dimension | Bimolecular inhibition rate constant (k_i) against human erythrocyte AChE |
|---|---|
| Target Compound Data | k_i = 2.3 × 10^3 M⁻¹ min⁻¹ |
| Comparator Or Baseline | Omethoate: k_i reported as lower (exact value not specified in source); Dimethoate (oxon form): k_i ≈ 10^2 M⁻¹ min⁻¹ range |
| Quantified Difference | Isodimethoate k_i > Omethoate k_i; ~10-fold higher than Dimethoate (oxon) baseline |
| Conditions | Human erythrocyte AChE, pH 7.4, 37°C |
Why This Matters
This direct potency advantage establishes isodimethoate as a more sensitive and immediate inhibitor in in vitro assays, critical for designing accurate toxicological models and analytical detection systems.
- [1] Eyer, P., Radtke, M., & Worek, F. (2008). Reactions of isodimethoate with human red cell acetylcholinesterase. Biochemical Pharmacology, 75(10), 2045–2053. View Source
- [2] Reference List. (n.d.). Isodimethoate shows an inhibition rate constant towards human red blood cell acetylcholinesterase (AChE) of 2.3x10(3) M(-1) min(-1) (pH 7.4, 37 degrees C), indicating a somewhat higher potency than found with omethoate, the CYP450-mediated active metabolite of pure dimethoate. lilab-ecust.cn. View Source
- [3] Worek, F., Thiermann, H., & Wille, T. (2016). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 90(12), 2831–2859. View Source
